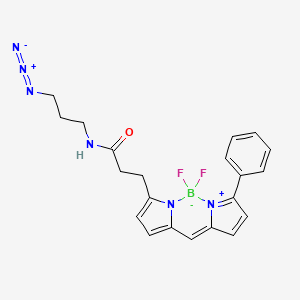

BDP R6G azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H21BF2N6O |

|---|---|

Poids moléculaire |

422.2 g/mol |

Nom IUPAC |

N-(3-azidopropyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |

InChI |

InChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31) |

Clé InChI |

PVLRRJLEAGIMJG-UHFFFAOYSA-N |

SMILES canonique |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of BDP R6G Azide: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the spectral properties and experimental applications of BDP R6G azide (B81097), a high-performance borondipyrromethene (BDP) fluorophore, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the dye's core photophysical characteristics, outlines detailed experimental protocols, and presents visual representations of its utility in bioorthogonal chemistry.

BDP R6G azide has emerged as a robust alternative to traditional fluorophores like Rhodamine 6G (R6G), offering exceptional brightness and photostability. Its azide functionality facilitates covalent labeling of various biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This technical guide serves as a critical resource for leveraging the unique attributes of this compound in advanced research applications.

Core Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral characteristics. This compound exhibits a strong absorption and emission profile in the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation. A summary of its key quantitative properties is presented below.

| Property | Value | Unit |

| Excitation Maximum (λex) | 530 | nm |

| Emission Maximum (λem) | 548 | nm |

| Molar Extinction Coefficient (ε) | ~76,000 | cm-1M-1[1] |

| Fluorescence Quantum Yield (Φf) | 0.96 | - |

| Molecular Weight | 422.24 | g/mol |

| Chemical Formula | C₂₁H₂₁BF₂N₆O | - |

Note: The molar extinction coefficient is based on the value for the closely related BDP R6G NHS ester, as a specific value for the azide variant is not publicly available. BDP dyes are known for their high extinction coefficients, generally exceeding 80,000 cm⁻¹M⁻¹.

Experimental Protocols

To ensure reproducible and accurate results, detailed methodologies for the characterization and application of this compound are provided.

Measurement of Spectral Properties

1. Determination of Absorption and Emission Spectra:

-

Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). From the stock solution, create a dilution in the desired final solvent (e.g., phosphate-buffered saline, ethanol) to an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the final solvent as a blank reference.

-

Acquire the absorption spectrum of the this compound solution from approximately 400 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Excite the sample at its absorption maximum (λabs).

-

Record the fluorescence emission spectrum from approximately 530 nm to 700 nm.

-

Identify the wavelength of maximum emission (λem).

-

2. Determination of Fluorescence Quantum Yield (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard, such as Rhodamine 6G (Φf = 0.95 in ethanol).

-

Procedure:

-

Prepare a series of solutions of both the this compound and the Rhodamine 6G standard in the same solvent (e.g., ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths for all measurements.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

'X' denotes the this compound sample and 'ST' denotes the standard.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This compound is a key reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction enables the covalent attachment of the fluorophore to an alkyne-modified biomolecule.

-

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

-

Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Solvent (e.g., DMSO for dissolving the azide)

-

-

Protocol:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of copper(II) sulfate in water.

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.

-

Prepare a stock solution of the TBTA ligand in DMSO.

-

In a reaction tube, combine the alkyne-modified biomolecule, this compound, and the TBTA ligand.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific biomolecule.

-

Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.

-

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

Caption: Detection of a target protein using metabolic labeling and click chemistry.

References

BDP R6G Azide: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BDP R6G azide (B81097), a borondipyrromethene (BODIPY) dye increasingly utilized in biological imaging and labeling. Valued for its high fluorescence quantum yield and photostability, BDP R6G azide serves as a robust tool for conjugating to biomolecules via click chemistry. This document outlines its key spectral characteristics, provides a generalized protocol for its spectral measurement, and illustrates relevant experimental workflows.

Core Spectral and Photophysical Properties

This compound is a fluorescent dye that exhibits strong absorption and emission in the green-yellow region of the visible spectrum. Its spectral characteristics are comparable to those of Rhodamine 6G (R6G), making it a suitable alternative in various fluorescence-based applications.[1][2] The azide functional group facilitates its covalent attachment to alkyne-modified molecules through copper-catalyzed or copper-free click chemistry reactions.[1][3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 530 nm | [1][3][4] |

| Emission Maximum (λem) | 548 nm | [1][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1][4][5] |

| Molar Extinction Coefficient (ε) at 530 nm | ~76,000 L·mol⁻¹·cm⁻¹ | [5] |

| Molecular Weight | 422.24 g/mol | [1][6] |

| Chemical Formula | C₂₁H₂₁BF₂N₆O | [6] |

Note: The molar extinction coefficient is for the BDP R6G NHS ester, which is expected to be very similar to the azide derivative due to the identical core fluorophore structure.

Experimental Protocols

The following section details a generalized methodology for determining the excitation and emission spectra of this compound. This protocol is based on standard fluorescence spectroscopy techniques.[7]

Determining Fluorescence Spectra

Objective: To measure the excitation and emission spectra of this compound in a specified solvent (e.g., ethanol (B145695) or DMSO).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Ensure the dye is fully dissolved. Store this solution in the dark at -20°C.[1][6]

-

Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent (e.g., ethanol) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm cuvette. This low concentration helps to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the fluorometer's excitation wavelength to the known absorption maximum (530 nm).

-

Set the emission scan range from 540 nm to 700 nm.

-

Place the cuvette with the working solution in the sample holder.

-

Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the fluorometer's emission wavelength to the determined emission maximum (around 548 nm).

-

Set the excitation scan range from 450 nm to 540 nm.

-

Acquire the excitation spectrum. The peak of this spectrum should correspond to the excitation maximum (λex).

-

-

Data Analysis: Correct the acquired spectra for instrument-specific factors (e.g., lamp intensity, detector response) if necessary, using correction files provided with the instrument.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments involving this compound.

The azide group on BDP R6G allows for its conjugation to biomolecules containing a terminal alkyne via a click chemistry reaction. This is a common application for labeling proteins, nucleic acids, or other molecules for subsequent visualization.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photophysical and Application Properties of BDP R6G Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the borondipyrromethene (BDP) R6G azide (B81097) fluorophore, a versatile tool in bioconjugation and fluorescence imaging. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and illustrates its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

Core Photophysical Data

BDP R6G azide is a bright and photostable fluorescent dye with spectral properties similar to Rhodamine 6G (R6G).[1] Its azide functional group allows for straightforward covalent attachment to alkyne-modified biomolecules, polymers, and other substrates via click chemistry.[2] The key quantitative photophysical parameters are summarized below.

| Property | Value | Notes |

| Quantum Yield (Φ) | 0.96 | A high quantum yield indicates a very efficient conversion of absorbed photons into emitted fluorescent light. This value is comparable to other high-performance BDP dyes. |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | This value is for the closely related BDP R6G carboxylic acid and serves as a strong approximation for this compound. It signifies a high probability of light absorption at the maximum absorption wavelength. |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | [1][3] |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the determination of the key photophysical parameters of fluorescent dyes like this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.[4]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

-

Appropriate solvent (e.g., ethanol or DMSO)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard. The concentrations should be chosen to yield absorbances in the linear range of the spectrophotometer, typically between 0.01 and 0.1 at the excitation wavelength.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to concentration.

Materials:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Appropriate solvent (e.g., chloroform (B151607) or toluene)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max), which is approximately 530 nm for BDP R6G.

-

Data Analysis:

-

Plot the absorbance at λ_max versus the concentration for the series of dilutions.

-

According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the slope of the resulting linear plot will be the molar extinction coefficient.

-

Application in Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for the covalent labeling of alkyne-containing molecules in a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage.

A general workflow for the labeling of a biomolecule with this compound is depicted below.

Caption: Workflow for labeling an alkyne-modified biomolecule with this compound via CuAAC.

General Protocol for CuAAC Labeling

This protocol provides a general guideline for the labeling of a protein. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for protecting biomolecules)

Procedure:

-

To the alkyne-modified protein solution, add the this compound stock solution. The molar excess of the dye may vary but a 3-10 fold excess is a common starting point.

-

If using a ligand, add it to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled protein from excess dye and catalyst using an appropriate method such as gel filtration chromatography or dialysis.

References

A Technical Guide to BDP R6G Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP R6G azide (B81097), a fluorescent probe widely utilized in biological research and drug development. It details the chemical structure, spectral properties, and key applications of this versatile molecule, with a focus on its use in bioorthogonal "click chemistry" for the labeling and detection of biomolecules.

Core Chemical and Physical Properties

BDP R6G azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based assays.[][2] The key feature of this molecule is the terminal azide group, which allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.[2][3]

The fundamental structure of this compound is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[2] This core structure is responsible for its high fluorescence quantum yield and sharp emission peak.

Chemical Structure:

-

IUPAC Name: 3-(3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionylamino)propylazide[3]

-

Molecular Formula: C₂₁H₂₁BF₂N₆O[3]

-

CAS Number: 2183473-23-4[3]

Quantitative Data Summary

The photophysical properties of this compound make it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.

| Property | Value | Reference |

| Molecular Weight | 422.24 g/mol | [3] |

| Excitation Maximum (λex) | 530 nm | [3][4] |

| Emission Maximum (λem) | 548 nm | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [3] |

| Appearance | Dark colored solid | [3] |

| Solubility | Good in DMF, DMSO, DCM | [3] |

Experimental Protocols: Application in Click Chemistry

This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group of this compound reacts with a terminal alkyne or a strained cyclooctyne (B158145) to form a stable triazole linkage. This enables the precise labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

There are two primary forms of azide-alkyne click chemistry where this compound is employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this method is primarily used for in vitro labeling of purified biomolecules or in fixed cells.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. The final concentration of the azide should be in excess (typically 2-10 fold) of the alkyne.

-

Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be equivalent to or slightly higher than the copper concentration.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific biomolecule and reaction conditions.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

-

-

Analysis:

-

Confirm the successful labeling of the biomolecule by measuring its fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: 530/548 nm).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells and whole organisms due to its biocompatibility. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.

Materials:

-

Cells or organism metabolically labeled with an azide-containing substrate (e.g., an azido (B1232118) sugar).

-

This compound.

-

A strained alkyne-modified molecule (e.g., DBCO-NHS ester to label a protein).

-

Phosphate-buffered saline (PBS) or cell culture medium.

-

DMSO.

Procedure:

-

Metabolic Labeling (if applicable):

-

Incubate cells or feed an organism with a metabolic precursor containing an azide group (e.g., an azido sugar to label glycoproteins). This will incorporate the azide into the biomolecules of interest.

-

-

Preparation of Labeling Solution:

-

Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) and this compound in a biocompatible solvent like DMSO to prepare stock solutions.

-

Dilute the this compound stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically in the low micromolar range).

-

-

Labeling Reaction:

-

For in vitro labeling of a purified alkyne-modified biomolecule, simply mix it with the this compound solution and incubate.

-

For labeling in living cells, wash the azide-labeled cells with PBS and then incubate them with the this compound labeling solution at 37°C for 30-60 minutes, protected from light.

-

-

Washing:

-

After incubation, wash the cells several times with PBS to remove any unreacted this compound.

-

-

Imaging and Analysis:

-

The labeled cells can now be visualized using fluorescence microscopy at the appropriate filter settings for BDP R6G.

-

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

References

Solubility of BDP R6G azide in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G azide (B81097), a fluorescent probe widely utilized in bioconjugation and cellular imaging. Understanding the solubility of this dye in various solvents is critical for its effective use in experimental design, ensuring optimal performance and reproducibility in research and development applications.

Qualitative Solubility Assessment

BDP R6G azide, a member of the BODIPY (boron-dipyrromethene) family of dyes, generally exhibits good solubility in polar aprotic organic solvents. Technical data sheets from various suppliers consistently report good solubility in the following solvents:

-

Dimethylformamide (DMF)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)[1]

-

Dichloromethane (DCM)[1]

Conversely, BODIPY dyes, including their azide derivatives, are known to have low solubility in aqueous solutions due to their hydrophobic core structure.[2] To enhance water solubility for biological applications, modifications such as sulfonation or the addition of polyethylene (B3416737) glycol (PEG) chains are often necessary for related BODIPY compounds.[3][4]

Quantitative Solubility Data

| Compound/Dye Name | Solvent(s) | Reported Solubility/Property | Reference |

| Water-Soluble BODIPY Dye (Compound 1 ) | Water | High fluorescence quantum yield (Φf = 0.85) in water, indicating good solubility. | [5] |

| BODIPY Dye with PEG chains (Compound 24 ) | Water | Increased solubility and fluorescence quantum yields in water. | [6] |

| BODIPY Dye (Compound A ) | Methylene Chloride, Ethanol | Highly fluorescent with quantum yields of 68% and 61% respectively, suggesting good solubility. | [2][7] |

| BODIPY Dye (Compound A ) | 0.5 M Phosphate Buffer Solution (PBS), pH 7.4 | Weak fluorescence with a quantum yield of 4.2%, suggesting aggregation and low solubility. | [2][7] |

Experimental Protocols for Solubility Determination

The following protocols describe methods to determine the solubility of this compound in both aqueous and organic solvents.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a method to determine the saturation solubility of this compound in an organic solvent (e.g., DMSO, DMF, DCM) using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Cuvettes compatible with the chosen solvent

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume of the organic solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 2-5 minutes.

-

Incubate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Intermittent shaking is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of Dilutions for Analysis:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Perform a series of dilutions of the supernatant with the same organic solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

UV-Vis Spectrophotometric Analysis:

-

Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound (approximately 530 nm).

-

Use the pure solvent as a blank.

-

-

Calculation of Solubility:

-

Calculate the concentration of the diluted solutions using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent.

-

Protocol for Determining Aqueous Solubility

This protocol is adapted for compounds with low aqueous solubility and utilizes a co-solvent method followed by detection of precipitation.

Materials:

-

This compound

-

DMSO (or other suitable water-miscible organic solvent)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Microplate reader with turbidity or light scattering detection capabilities

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution in Co-solvent:

-

Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

-

-

Addition of Aqueous Buffer:

-

Add a fixed volume of the aqueous buffer to each well containing the DMSO dilutions. This will induce precipitation in wells where the solubility limit is exceeded.

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a microplate reader. An increase in signal indicates the formation of a precipitate.

-

-

Determination of Solubility:

-

The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic aqueous solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Application in Copper-Catalyzed Click Chemistry

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent labeling of alkyne-modified biomolecules.

Caption: this compound in a CuAAC click chemistry reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 4. Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00699A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

BDP R6G Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on BDP R6G azide (B81097), a fluorescent probe widely utilized in biological research. This document details its chemical properties, experimental protocols for its application in bioorthogonal chemistry, and its role in the visualization of biological molecules and processes.

Core Properties of BDP R6G Azide

This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with an azide group. This feature allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." Its spectral properties are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications.

| Property | Value | Reference |

| CAS Number | 2183473-23-4 | [1] |

| Molecular Weight | 422.24 g/mol | [1] |

| Molecular Formula | C₂₁H₂₁BF₂N₆O | [1] |

| Excitation Wavelength (λex) | 530 nm | [2] |

| Emission Wavelength (λem) | 548 nm | [2] |

| Purity | ≥ 95% | |

| Appearance | Dark colored solid | |

| Storage Conditions | Store at -20°C in the dark, desiccated. |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules through click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise attachment of the fluorophore to a target molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper chelating ligand (e.g., THPTA or TBTA)

-

Protein labeling buffer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

-

Prepare a stock solution of the copper(II) sulfate and the chosen ligand.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein.

-

Add the this compound stock solution. The final concentration will depend on the protein concentration and the desired labeling efficiency. A molar excess of the dye is typically used.

-

Add the copper(II) sulfate/ligand solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography, dialysis, or ethanol (B145695) precipitation.

-

Workflow for Cellular Imaging using this compound

This workflow describes the general process of labeling and visualizing biomolecules within a cellular context. This often involves the metabolic incorporation of an alkyne-modified precursor, followed by a click reaction with this compound.

Signaling Pathway and Process Visualization

While this compound is a labeling reagent rather than a direct probe for a specific signaling pathway, it is instrumental in visualizing the localization, trafficking, and interactions of labeled biomolecules that are components of these pathways. For example, it can be used to label newly synthesized proteins to study their distribution in response to a signaling event.

The diagram below illustrates the logical relationship in a typical click chemistry reaction.

References

An In-depth Technical Guide to BDP R6G Azide: Principles and Applications in Bio-orthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BDP R6G azide (B81097), detailing its fundamental principles, experimental applications, and technical specifications. BDP R6G azide is a high-performance borondipyrromethene (BODIPY) dye functionalized with an azide group, enabling its use in bio-orthogonal "click chemistry" for the precise labeling of biomolecules. Its exceptional photostability, high fluorescence quantum yield, and spectral properties similar to Rhodamine 6G (R6G) make it an invaluable tool in various research and development fields, including proteomics, genomics, and cellular imaging.

Core Principles of this compound Fluorescence

The fluorescence of this compound is rooted in the unique photophysical properties of its borondipyrromethene (BODIPY) core. This core structure is characterized by a high molar extinction coefficient, sharp emission spectra, and a high fluorescence quantum yield.[1][2] The fluorescence is relatively insensitive to solvent polarity and pH, making it a robust fluorophore for biological applications.[3]

The key to this compound's utility is the presence of the azide (-N3) group. This functional group is bio-orthogonal, meaning it does not react with native functional groups found in biological systems.[4] Instead, it selectively participates in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]

In these reactions, the azide group of this compound forms a stable triazole linkage with an alkyne-modified biomolecule. This covalent conjugation effectively "clicks" the bright and photostable BDP R6G fluorophore onto a target molecule, enabling its visualization and tracking.[2] The formation of the triazole ring generally has a minimal effect on the spectral properties of the BODIPY core, preserving its excellent fluorescence characteristics.[6]

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 530 nm | [2][7] |

| Emission Maximum (λem) | 548 nm | [2][7] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [2][3][8] |

| Molecular Weight | 422.24 g/mol | [9] |

| Solubility | Good in DMF, DMSO, DCM | [2] |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Protein purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 µM).

-

Add this compound stock solution to a final concentration that is in 3-5 fold molar excess to the protein.

-

Add the THPTA stock solution to a final concentration of 5 times the copper concentration.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 530 nm (for BDP R6G). The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified BDP R6G derivative using a copper-free click reaction. For this application, a BDP R6G derivative containing a strained alkyne (e.g., DBCO) would be used to react with an azide-modified target on the cell.

Materials:

-

Live cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azido-sugar)

-

BDP R6G-DBCO (or other strained alkyne derivative)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish or plate.

-

If necessary, metabolically label the cells with an azide-containing precursor (e.g., an azido-sugar for glycoprotein (B1211001) labeling) for a sufficient time to allow incorporation.

-

-

Labeling:

-

Wash the cells once with warm PBS.

-

Prepare a solution of BDP R6G-DBCO in cell culture medium at a final concentration of 1-10 µM.

-

Incubate the cells with the BDP R6G-DBCO solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound dye.

-

-

Imaging:

-

Add fresh cell culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with filters suitable for R6G (Excitation: ~530 nm, Emission: ~550 nm).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles and workflows associated with the use of this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. mdpi.com [mdpi.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

A Technical Guide to the Applications of Borondipyrromethene (BODIPY) Dyes in Scientific Research

Audience: Researchers, Scientists, and Drug Development Professionals

Borondipyrromethene (BODIPY) dyes are a class of fluorescent compounds that have garnered significant attention across various scientific disciplines.[] First synthesized in 1968, these dyes are based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[2][3] Their popularity stems from an exceptional combination of photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, excellent photostability, and a relative insensitivity to solvent polarity and pH.[][4] Furthermore, the BODIPY core can be readily functionalized at multiple positions, allowing for the precise tuning of its spectral properties and the introduction of functionalities for specific applications. This versatility makes them invaluable tools in bioimaging, diagnostics, and therapeutics.

Core Applications in Research

The unique characteristics of BODIPY dyes have led to their widespread use in several key research areas:

1. Fluorescent Probes and Bioimaging: BODIPY dyes are exceptional fluorophores for cellular and molecular imaging. Their high brightness and resistance to photobleaching are ideal for various fluorescence microscopy techniques. They can be conjugated to a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, to visualize cellular structures and dynamic processes in real time. Specific derivatives have been designed to selectively stain organelles like mitochondria, the endoplasmic reticulum, and lipid droplets. For example, BODIPY 493/503 is a well-known dye used for staining neutral lipid droplets in living cells. The tunability of their emission spectra, from the blue-green to the near-infrared (NIR) region, allows for multiplexed imaging with reduced spectral overlap.

2. Chemosensors: The sensitivity of the BODIPY core's fluorescence to its chemical environment makes it an excellent platform for designing chemosensors. These sensors are engineered to detect a variety of analytes, including metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺), anions, and biologically relevant molecules like reactive oxygen species (ROS). Many BODIPY-based sensors operate on an "off-on" mechanism, where the dye's fluorescence is initially quenched and then significantly enhanced upon binding to the target analyte. This change can be triggered by processes like photoinduced electron transfer (PET), which is inhibited upon analyte binding, thereby restoring fluorescence. This high sensitivity and selectivity make them powerful tools for monitoring subtle changes in cellular microenvironments.

3. Photodynamic Therapy (PDT): While typically highly fluorescent, BODIPY dyes can be chemically modified to function as potent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. The basis of PDT is the generation of cytotoxic reactive oxygen species, primarily singlet oxygen (¹O₂), upon light activation. To achieve this, the natural fluorescence pathway of the BODIPY dye is suppressed in favor of intersystem crossing (ISC) to a long-lived triplet state. This is most commonly achieved by introducing heavy atoms, such as bromine or iodine, into the dye's structure (the "heavy atom effect"). These modified BODIPYs can be targeted to tumor tissues, and upon illumination, they produce ¹O₂ that induces localized cell death.

4. Theranostics and Drug Delivery: The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. BODIPY dyes are ideal candidates for developing such platforms. A single BODIPY-based molecule can be engineered to provide fluorescence for imaging and, upon light activation, generate singlet oxygen for PDT. These dual-function dyes can be incorporated into nanocarriers, such as nanoparticles, to improve their solubility in aqueous media, enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted drug delivery. This approach allows for real-time monitoring of drug localization and the simultaneous application of therapy.

Data Presentation

Table 1: Photophysical Properties of Representative BODIPY Dyes

| BODIPY Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Primary Application |

| Unsubstituted BODIPY | 503 | 512 | ~1.0 | 9 | General Fluorophore |

| BODIPY FL | 505 | 513 | 0.94 | 8 | Green Fluorescent Label |

| BODIPY 493/503 | 493 | 503 | ~0.8 | 10 | Lipid Droplet Staining |

| BODIPY 558/568 | 558 | 568 | ~0.8 | 10 | Orange-Red Fluorescent Label |

| BODIPY 630/650 | 630 | 650 | - | 20 | Red Fluorescent Label |

| Iodo-BODIPY (Generic) | ~530 | ~543 | Low (<0.1) | ~13 | Photosensitizer (PDT) |

Data compiled from multiple sources. Note: Photophysical properties can vary depending on the solvent and local environment.

Table 2: Examples of BODIPY-Based Chemosensors

| Sensor Target | Sensing Mechanism | Fluorescence Response | Reference |

| Hg²⁺ | Chelation-induced inhibition of PET | Turn-on | |

| Cu²⁺ | Chelation and/or reaction-based | Turn-on or Turn-off | |

| Au³⁺ | Reversible coordination | Turn-on | |

| pH | Protonation/deprotonation of functional groups | Ratiometric or Intensity Change | |

| Al³⁺ / Cr³⁺ | Chelation-enhanced fluorescence | Turn-on |

Experimental Protocols

Protocol 1: General Mechanochemical Synthesis of a meso-Aryl BODIPY Dye

This protocol is a generalized, solvent-minimized method adapted from literature procedures for synthesizing a standard BODIPY dye. It is significantly faster than traditional solution-phase methods.

Materials:

-

Appropriate aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

2,4-Dimethylpyrrole (B27635) (2.0 eq)

-

Trifluoroacetic acid (TFA) (catalytic amount, ~5 drops)

-

p-Chloranil (oxidizing agent) (1.5 eq)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) (excess)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (excess)

-

Mortar and pestle

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Condensation: In a mortar, combine the aldehyde (2.5 mmol) and 2,4-dimethylpyrrole (5.0 mmol).

-

Grind the mixture with a pestle while adding 5 drops of TFA. Continue grinding for approximately 30-60 seconds until a paste forms.

-

Oxidation: Immediately add p-chloranil (3.7 mmol) to the paste and continue to grind the mixture for 2-3 minutes. The mixture will darken, indicating the formation of the dipyrromethene intermediate.

-

Complexation: Dilute the dark mixture with dichloromethane (50 mL). Sequentially add triethylamine (8 mL) followed by boron trifluoride diethyl etherate (8 mL) while stirring at room temperature.

-

Stir the reaction mixture vigorously for 1 hour at room temperature.

-

Work-up: Wash the reaction mixture with water (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., hexane/DCM gradient) to isolate the pure BODIPY dye.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Live-Cell Staining with a BODIPY Probe

This protocol provides a general workflow for labeling live cells with a BODIPY-based fluorescent probe for analysis by fluorescence microscopy.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

BODIPY probe stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Preparation: Culture cells to a desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the BODIPY probe by diluting the DMSO stock solution in pre-warmed culture medium or buffer (e.g., PBS) to the final desired concentration (typically 1-10 µM).

-

Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the BODIPY probe working solution to the cells and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified duration (typically 15-60 minutes). The optimal concentration and incubation time should be determined empirically for each probe and cell type.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.

-

Imaging: Add fresh pre-warmed medium or imaging buffer to the cells.

-

Immediately visualize the stained cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the specific BODIPY dye (e.g., for BODIPY FL, use a standard FITC filter set).

-

Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.

Visualizations

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with BDP R6G Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins within complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and efficient method for conjugating a fluorophore to a protein of interest. This protocol details the labeling of an azide-modified protein with BDP R6G azide (B81097), a bright and photostable borondipyrromethene dye. BDP R6G is an excellent alternative to traditional fluorophores like Rhodamine 6G, offering superior photostability and a high fluorescence quantum yield, making it ideal for a range of applications including fluorescence microscopy and fluorescence polarization assays.[1]

This document provides a comprehensive guide for researchers, including the photophysical properties of BDP R6G azide, a detailed experimental protocol for protein labeling, and methods for purifying the final conjugate.

Quantitative Data

The photophysical properties of this compound make it a highly sensitive and reliable fluorescent probe. A summary of its key characteristics is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 530 nm | [2] |

| Emission Maximum (λem) | 548 nm | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | BODIPY dyes typically have high extinction coefficients. |

| Recommended Laser Line | 532 nm | |

| Recommended Filter Set | TRITC/Cy3 |

Experimental Protocols

Materials Required

-

Azide-modified protein in an azide-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Protein Labeling Buffer (1.5x stock)

-

Ascorbic acid

-

Deionized water

-

Inert gas (argon or nitrogen)

-

Purification system (size-exclusion chromatography column or dialysis cassette)

Experimental Workflow

The overall workflow for labeling an azide-modified protein with this compound involves the preparation of reagents, the click chemistry reaction, and subsequent purification of the labeled protein.

Experimental workflow for protein labeling.

Step-by-Step Protocol

This protocol is adapted from a general procedure for conjugating modified proteins with dye derivatives.

-

Prepare Stock Solutions:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Ascorbic Acid Stock Solution (50 mM): Dissolve 10 mg of ascorbic acid in 1.1 mL of deionized water. This solution is prone to oxidation and should be prepared fresh on the day of the experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the 1.5x Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the this compound stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold) depending on the number of azide groups on the protein.

-

Mix the components thoroughly by vortexing.

-

-

Degassing the Reaction Mixture:

-

To prevent oxidation of the copper catalyst, it is crucial to remove dissolved oxygen from the reaction mixture.

-

Purge the tube with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes. The gas stream should be directed at the surface of the liquid without causing splashing.

-

-

Initiating the Click Reaction:

-

Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture.

-

Briefly purge the tube with the inert gas again before sealing it tightly.

-

Vortex the solution to ensure all components are well mixed.

-

-

Incubation:

-

Incubate the reaction mixture for 8-16 hours at room temperature, protected from light.

-

Purification of the Labeled Protein

Following the incubation period, it is essential to remove unreacted this compound and other reaction components from the labeled protein. This can be achieved through size-exclusion chromatography or dialysis.

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Columns or a gravity-flow column packed with Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Carefully apply the reaction mixture to the center of the resin bed.

-

Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns) to separate the high-molecular-weight labeled protein from the low-molecular-weight contaminants.

-

Collect the eluate containing the purified, labeled protein.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), ensuring the MWCO is significantly smaller than the molecular weight of the protein.

-

Place the dialysis cassette in a large volume of buffer (e.g., 1 L of PBS, pH 7.4) at 4°C.

-

Stir the buffer gently and perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of small molecules.

-

Application Example: Visualizing Receptor Internalization

Fluorescently labeled proteins are instrumental in studying dynamic cellular processes such as receptor-mediated endocytosis. For instance, a cell surface receptor can be metabolically labeled with an azide-containing amino acid, followed by conjugation with this compound. Upon ligand binding, the internalization of the receptor can be tracked by fluorescence microscopy.

Receptor internalization pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar ratio of the dye to the protein. |

| Inactive ascorbic acid solution. | Always use a freshly prepared solution of ascorbic acid. | |

| Presence of azide in the protein buffer. | Ensure the protein is in an azide-free buffer before starting the reaction. | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification step by using a longer dialysis time, more buffer changes, or a more appropriate size-exclusion column. |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum (typically <10%). |

| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |

References

Application Notes and Protocols for BDP R6G Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of BDP R6G azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile bioconjugation technique allows for the efficient and specific labeling of a wide variety of molecules, including proteins, nucleic acids, and small molecule drug candidates.

Introduction to BDP R6G Azide and Click Chemistry

BDP R6G (BODIPY™ R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G.[1] Its azide functional group allows for covalent attachment to alkyne-modified molecules via the highly efficient and specific CuAAC reaction, often referred to as "click chemistry".[2][3] This bioorthogonal reaction forms a stable triazole linkage and is widely used in drug development and life sciences research for applications such as:

-

Fluorescent labeling of biomolecules: Covalently attaching a bright fluorophore to proteins, peptides, or oligonucleotides for visualization and tracking.

-

Fluorescence polarization assays: Utilizing the dye's long fluorescence lifetime for studying molecular interactions.[4]

-

Microscopy and imaging: High-resolution imaging of cellular components and processes.[2]

-

Two-photon experiments: Due to its favorable photophysical properties.

Quantitative Data Summary

The following tables summarize the key properties of this compound and typical reaction conditions for CuAAC.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 422.24 g/mol | |

| CAS Number | 2183473-23-4 | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield | 0.96 | |

| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Solubility | Good in DMF, DMSO, DCM | |

| Storage Conditions | -20°C in the dark, desiccated |

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Condition/Value | Reference |

| Catalyst System | CuSO₄ / Sodium Ascorbate (B8700270) | |

| Copper Source | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | |

| Reducing Agent | Sodium Ascorbate | |

| Ligand (Optional but Recommended) | THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | |

| Solvent | Aqueous buffer, DMF/water, DMSO | |

| Reactant Ratio (Alkyne:Azide) | 1 : 1.5 - 10 | |

| Temperature | Room Temperature | |

| Reaction Time | 30 minutes - 16 hours |

Experimental Protocols

This section provides a detailed protocol for the conjugation of an alkyne-modified molecule with this compound using a common CuAAC procedure.

Materials

-

Alkyne-modified molecule (e.g., protein, oligonucleotide, or small molecule)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Equipment

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator or shaker

-

Spectrophotometer or fluorometer for quantification

Protocol: Labeling of an Alkyne-Modified Protein

This protocol is a general guideline and may require optimization for specific applications.

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Alkyne-Modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., PBS). The concentration will depend on the specific protein.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh just before use as it is prone to oxidation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

-

Alkyne-modified protein solution.

-

This compound stock solution (to a final concentration of 2-10 fold molar excess over the protein).

-

THPTA stock solution (to a final concentration of 5 times the CuSO₄ concentration).

-

Premix the CuSO₄ and THPTA solutions before adding to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5 mM).

-

-

-

Incubation:

-

Gently vortex the reaction mixture.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed with gentle shaking. Protect the reaction from light to prevent photobleaching of the BDP R6G dye.

-

-

Purification:

-

Once the reaction is complete, purify the labeled protein from unreacted dye and catalyst components. Suitable methods include:

-

Size-Exclusion Chromatography (e.g., PD-10 desalting columns): Effective for removing small molecules from proteins.

-

Dialysis: Useful for larger sample volumes.

-

High-Performance Liquid Chromatography (HPLC): For high-purity applications.

-

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the BDP R6G dye (at 530 nm).

-

Confirm the successful conjugation via techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Mandatory Visualizations

This compound Click Chemistry Reaction

Caption: The Cu(I)-catalyzed cycloaddition of this compound and an alkyne.

Experimental Workflow for Protein Labeling

References

Application Notes: BDP R6G Azide for Live-Cell Imaging

Introduction

BDP R6G azide (B81097) is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2] It is characterized by its exceptional brightness, high photostability, and a high fluorescence quantum yield, making it an excellent choice for live-cell imaging applications.[1][2] The azide functional group on the BDP R6G molecule allows for its covalent attachment to biomolecules of interest through bioorthogonal click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed in living systems without interfering with native biochemical processes.

This document provides detailed application notes and protocols for the use of BDP R6G azide in live-cell imaging for researchers, scientists, and drug development professionals.

Key Features and Applications

This compound is spectrally similar to the classic Rhodamine 6G (R6G) dye, with excitation and emission maxima in the green-yellow region of the spectrum. Its superior photostability compared to traditional rhodamine dyes allows for long-term imaging experiments with minimal signal loss.

Primary applications include:

-

Metabolic Labeling and Visualization: this compound can be used to visualize a wide range of biomolecules, including newly synthesized proteins, glycans, and lipids, that have been metabolically labeled with an alkyne-containing precursor.

-

Protein-Specific Labeling: Through genetic code expansion techniques, an alkyne-containing unnatural amino acid can be incorporated into a specific protein of interest, which can then be selectively labeled with this compound.

-

High-Resolution Microscopy: The high brightness and photostability of BDP R6G make it suitable for various advanced imaging techniques, including confocal microscopy and super-resolution microscopy.

Data Presentation

For effective experimental design, it is crucial to understand the physicochemical and spectral properties of this compound. The following tables summarize the key quantitative data for this compound and provide a comparison of the two primary click chemistry methods used for its application in live-cell imaging.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 422.24 g/mol | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Appearance | Dark colored solid | |

| Solubility | Good in DMF, DMSO | |

| Storage Conditions | -20°C in the dark, desiccated |

Table 2: Comparison of Click Chemistry Reactions for Live-Cell Imaging

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Spontaneous reaction between a strained cyclooctyne (B158145) and an azide. | |

| Key Advantage | Fast reaction kinetics. | No requirement for a cytotoxic copper catalyst, ideal for live-cell imaging. | |

| Key Disadvantage | Potential cytotoxicity due to the copper catalyst. | Generally slower reaction kinetics compared to CuAAC. | |

| Typical Alkyne Partner | Terminal alkynes (e.g., incorporated via metabolic labeling). | Strained cyclooctynes (e.g., DBCO, BCN). |

Experimental Protocols

The following are generalized protocols for labeling live cells with this compound using either CuAAC or SPAAC. Note: These are starting-point protocols and should be optimized for specific cell types, experimental conditions, and the alkyne-labeled biomolecule of interest.

Protocol 1: Live-Cell Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling cell surface or intracellular molecules in situations where short-term copper exposure is tolerated by the cells.

Materials:

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).

-

Metabolically incorporated alkyne-containing biomolecules.

-

This compound stock solution (e.g., 1-10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

-

Live-cell imaging medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells have been incubated with the alkyne-containing metabolic precursor for a sufficient time to allow for incorporation.

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order:

-

Live-cell imaging medium (to final volume).

-

This compound to a final concentration of 1-10 µM.

-

CuSO₄ to a final concentration of 50-100 µM.

-

THPTA to a final concentration of 250-500 µM.

-

Mix gently by pipetting.

-

Add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state. Mix gently.

-

-

Cell Labeling:

-

Wash the cells once with warm PBS.

-

Remove the PBS and add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 5-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the reaction cocktail and wash the cells three times with live-cell imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

-

Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the recommended protocol for long-term live-cell imaging experiments to avoid copper-induced cytotoxicity.

Materials:

-

Live cells cultured on a suitable imaging dish.

-

Metabolically incorporated strained cyclooctyne-containing biomolecules (e.g., using a DBCO-modified precursor).

-

This compound stock solution (e.g., 1-10 mM in DMSO).

-

Live-cell imaging medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells have been incubated with the strained cyclooctyne-containing metabolic precursor for a sufficient time.

-

Prepare Labeling Solution:

-

Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

-

-

Cell Labeling:

-

Wash the cells once with warm PBS.

-

Remove the PBS and add the this compound labeling solution to the cells.

-

Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the abundance of the target biomolecule.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with live-cell imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

-

Visualizations

The following diagrams illustrate the conceptual workflows for live-cell imaging using this compound with both CuAAC and SPAAC.

References

BDP R6G Azide: Application Notes and Protocols for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G azide (B81097) is a high-performance borondipyrromethene (BODIPY) dye that offers exceptional brightness and photostability, making it an excellent candidate for super-resolution microscopy (SRM).[1][2] Its azide functionality allows for straightforward and highly specific covalent labeling of target biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1] This application note provides detailed protocols for utilizing BDP R6G azide in direct stochastic optical reconstruction microscopy (dSTORM), a single-molecule localization microscopy (SMLM) technique that can achieve spatial resolutions of ~10-20 nm.[3][4] We will cover labeling strategies, imaging protocols, and data analysis considerations, with a specific focus on imaging the microtubule cytoskeleton.